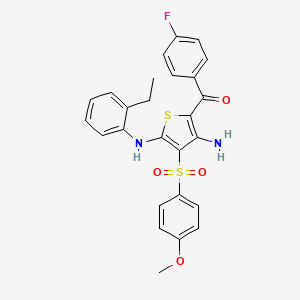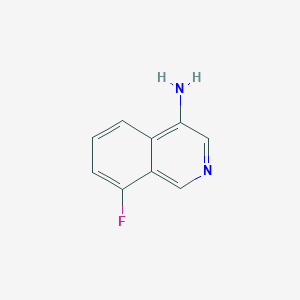![molecular formula C18H15N5O3S B2417747 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide CAS No. 2097871-87-7](/img/structure/B2417747.png)
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide” is a complex organic compound. It contains a quinoline nucleus, which is an important class of heterocyclic bioactive natural products and pharmaceuticals due to their significant and wide-spectrum biological properties . It also contains a 1,2,3-benzotriazin-3-yl moiety .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, fused tetracyclic quinolines can be synthesized using methods such as one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinoline nucleus and the 1,2,3-benzotriazin-3-yl moiety are key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The presence of a quinoline nucleus and a 1,2,3-benzotriazin-3-yl moiety suggests that it could participate in a variety of chemical reactions .科学的研究の応用
Antimalarial and Antiviral Properties
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide derivatives have been investigated for their potential antimalarial properties. A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant in vitro antimalarial activity. These compounds were also evaluated for their ADMET properties and did not exhibit cytotoxicity at the tested concentrations. One of the derivatives demonstrated exceptional antimalarial activity, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Furthermore, theoretical calculations and molecular docking studies suggested these compounds might also have potential as COVID-19 treatments due to their binding energy affinities against SARS-CoV-2 targets (Fahim & Ismael, 2021).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of quinoline derivatives linked with sulfonamide. Sarade et al. (2011) synthesized novel quinoline derivatives and evaluated them for antimicrobial activity, discovering potent effects against various bacterial strains. This study highlighted the significance of combining quinoline with different aromatic and heterocyclic aldehydes to enhance antimicrobial efficacy (Sarade, Kalyane, & Shivkumar, 2011). Another study synthesized quinoline clubbed with sulfonamide derivatives, focusing on their antimicrobial properties. The compounds exhibited high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Cytotoxic Properties for Cancer Treatment
The cytotoxic properties of novel quinoline derivatives have been explored for potential cancer treatment applications. Korcz et al. (2018) synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on various human tumor cell lines. The study identified compounds with pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
作用機序
Target of Action
The primary target of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, the compound binds to the receptor and activates it This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound
Result of Action
The activation of GPR139 by the compound leads to molecular and cellular effects that can potentially treat diseases, disorders, or conditions associated with GPR139
将来の方向性
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSXYXVUJCNHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)
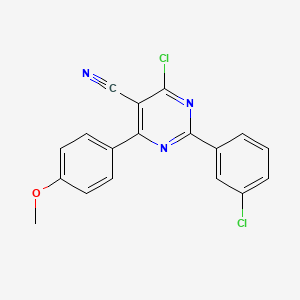

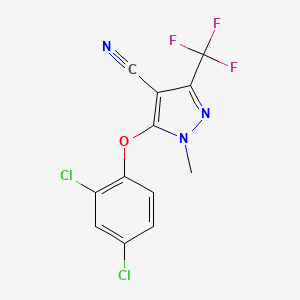
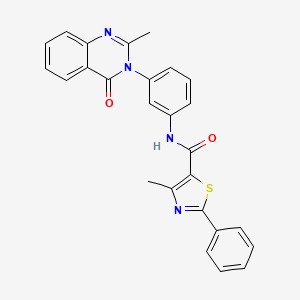


![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)

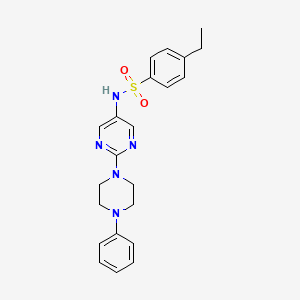
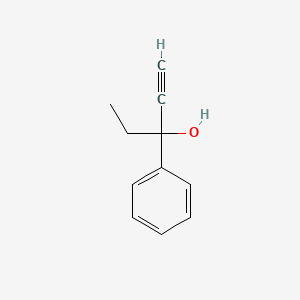
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2417681.png)
